molecular formula C19H19N3O2S B6557764 N-[(2-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040677-89-1

N-[(2-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557764
CAS No.: 1040677-89-1
M. Wt: 353.4 g/mol
InChI Key: IFOHRTYEDDVBTO-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a 2-methoxyphenylmethyl group attached to the acetamide nitrogen and a phenylamino-substituted thiazole ring at the C4 position. The compound’s synthesis typically involves multi-step reactions, including thiourea formation, cyclization, and subsequent coupling (as inferred from structurally similar compounds in ). Analytical characterization employs techniques such as NMR, GC-MS, and elemental analysis to confirm purity and structural integrity .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-14(17)12-20-18(23)11-16-13-25-19(22-16)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHRTYEDDVBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and pharmacological implications among N-[(2-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide and related compounds:

Compound Name Key Structural Features Pharmacological Activity/Findings Reference
Target Compound : this compound - 2-Methoxyphenylmethyl group
- Phenylamino-thiazole core
No direct data; inferred potential for antimicrobial/anticancer activity based on structural analogs
N-Phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide - Phenyl group at acetamide N
- Phenylamino-thiazole core
Synthesized via thiourea cyclization; no explicit bioactivity reported
N-(4-Bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide - 4-Bromophenyl group
- Carbamoyl-urea linkage on thiazole
Screened for drug discovery; activity unspecified
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide - Sulfonyl and imino groups on thiazolidinone
- 2-Methylphenyl substituent
Structural emphasis on sulfonyl groups; potential enhanced binding affinity
N-(2-Methoxyphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide - Triazole-thioether core
- Allyl and methoxyphenyl groups
No bioactivity data; triazole-thioether may influence metabolic stability

Pharmacological Activity Trends

  • Anticancer Activity: Phenoxy acetamide derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) exhibit notable cytotoxicity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s lack of sulfonyl groups but presence of a phenylamino-thiazole core may reduce potency compared to these derivatives .
  • Antimicrobial Potential: N-(1,3-thiazol-2-yl)acetamide derivatives, such as 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, show structural similarity to benzylpenicillin, suggesting possible antibacterial applications.

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl group in the target compound likely increases hydrophobicity compared to unsubstituted phenyl analogs (e.g., N-phenyl-2-(2-(phenylamino)-thiazol-4-yl)acetamide). Sulfonyl-containing derivatives () exhibit higher polarity due to the sulfonyl moiety .
  • Stability: Thiazole rings are generally stable under physiological conditions, but the phenylamino group may be prone to oxidation, necessitating protective formulations .

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